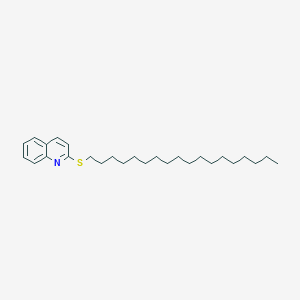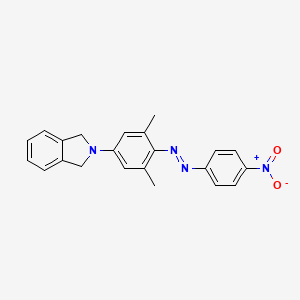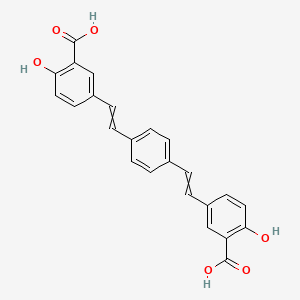
3'-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone is a chemical compound with the molecular formula C16H14N2O5 and a molecular weight of 314.3 g/mol . This compound is known for its unique structure, which includes a benzylideneamino group attached to an acetophenone moiety, along with hydroxy, methoxy, and nitro substituents on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone typically involves the condensation reaction between 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 3-aminoacetophenone . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-(2-Hydroxy-3-methoxybenzylideneamino)acetophenone
- 2’-(2-Ethoxy-5-nitrobenzyloxy)acetophenone
- 3’-(2-Hydroxy-3-methoxybenzylamino)acetophenone
- 4’-(2-Hydroxy-3-methoxybenzylideneamino)acetophenone
- 4’-(2-Hydroxy-3-methoxybenzylamino)acetophenone
Uniqueness
3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone is unique due to the presence of both nitro and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C16H14N2O5 |
|---|---|
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
1-[3-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C16H14N2O5/c1-10(19)11-4-3-5-13(6-11)17-9-12-7-14(18(21)22)8-15(23-2)16(12)20/h3-9,20H,1-2H3 |
InChI-Schlüssel |
AEJOSXXEFYMPAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)



![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)







